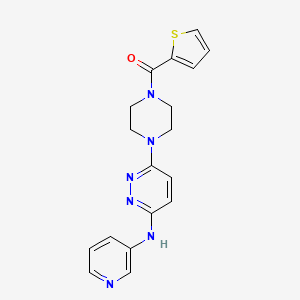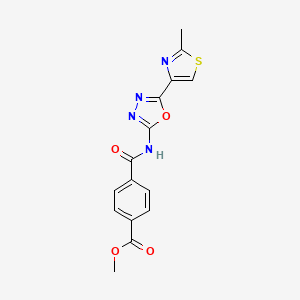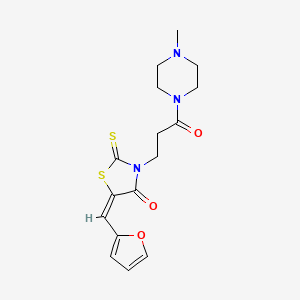
(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance that has shown promise in various fields of research and industry. It is a part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of this compound is part of a broader effort to design and create a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound is complex and unique, contributing to its potential in various research fields. The structure was solved by the dual-space algorithm and refined by full-matrix least squares against F2 using the NoSpherA2 algorithm .Chemical Reactions Analysis
The chemical reactions involving this compound are part of its synthesis process. The compound is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Scientific Research Applications
- Researchers have explored derivatives of this compound as potential anti-tubercular agents. Specifically, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM .
- Aberrant activation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is associated with tumorigenesis and poor prognosis. Given this, PI3K inhibitors have attracted attention for cancer treatment. The compound’s structural motifs may offer insights into developing novel anti-cancer agents .
- 6-Benzoxazinylpyridazin-3-ones, exemplified by a related compound, were evaluated for their inhibition of PDE3 in vitro. Understanding the interactions of this compound with PDEs could contribute to drug discovery efforts targeting cyclic nucleotide signaling pathways .
- Some derivatives of this compound displayed low micromolar GI50 values. For instance, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibited potent antiproliferative effects and induced apoptosis-related markers. Further investigations into its mechanism of action are warranted .
- Single crystals were developed for certain derivatives, allowing for detailed structural analysis. Additionally, molecular docking studies revealed potential binding interactions, supporting further development of these compounds .
- Given the global challenge of drug-resistant tuberculosis, novel anti-TB drugs are urgently needed. Exploring the efficacy of this compound and its derivatives against resistant strains could contribute to combating this infectious disease .
Anti-Tubercular Activity
Cancer Research
Phosphodiesterase (PDE) Inhibition
Antiproliferative Activity
Crystallography and Docking Studies
Drug Resistance and New Therapeutics
Safety and Hazards
While specific safety and hazard information for this compound is not available in the retrieved resources, it’s worth noting that similar compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells .
properties
IUPAC Name |
[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c25-18(15-4-2-12-26-15)24-10-8-23(9-11-24)17-6-5-16(21-22-17)20-14-3-1-7-19-13-14/h1-7,12-13H,8-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAMAJDFHQXSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[(4-chlorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2826808.png)




![2-morpholino-N-(4-(trifluoromethyl)phenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2826819.png)
![(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2826821.png)
![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2826823.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2826824.png)
![3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2826826.png)


